molecular formula C15H26N2O6 B8233351 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline

1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline

Cat. No.: B8233351
M. Wt: 330.38 g/mol
InChI Key: CBWPZJRJHHYFEE-VWYCJHECSA-N
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Description

1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline is a synthetic compound that combines the amino acid L-valine with 4-hydroxy-L-proline, protected by a tert-butyloxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline typically involves the following steps:

    Protection of L-valine: The amino group of L-valine is protected using a Boc group to prevent unwanted reactions.

    Coupling Reaction: The protected L-valine is then coupled with 4-hydroxy-L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen.

    Substitution: The Boc group can be removed under acidic conditions to expose the amino group for further reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) are commonly used to remove the Boc group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline has several scientific research applications:

    Chemistry: It is used as a building block in peptide synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of prodrugs and targeted drug delivery systems.

    Industry: It is used in the synthesis of various pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme inhibition and protein binding.

Comparison with Similar Compounds

    1-(Boc-L-valyl)-(4S)-4-hydroxy-D-proline: A stereoisomer with similar properties but different spatial configuration.

    L-Valyl-L-citrulline: Another dipeptide with different amino acid composition and applications.

Uniqueness: 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline is unique due to its specific combination of L-valine and 4-hydroxy-L-proline, along with the Boc protection. This unique structure allows for selective reactions and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-8(2)11(16-14(22)23-15(3,4)5)12(19)17-7-9(18)6-10(17)13(20)21/h8-11,18H,6-7H2,1-5H3,(H,16,22)(H,20,21)/t9-,10+,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWPZJRJHHYFEE-VWYCJHECSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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